2-(Azetidin-3-yl)acetic acid hydrochloride

Descripción

Nomenclature and Chemical Identity

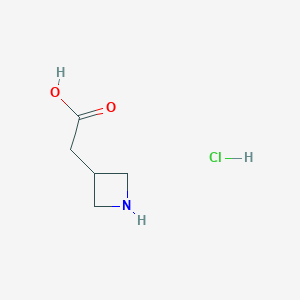

2-(Azetidin-3-yl)acetic acid hydrochloride is systematically classified under the Chemical Abstracts Service registry number 952675-30-8, with the molecular descriptor number MFCD11867905. The compound exists as a hydrochloride salt form, which is reflected in its molecular formula presentation as C5H9NO2·HCl, yielding a molecular weight of 151.59 grams per mole. Alternative nomenclature systems recognize this compound through various synonymous designations, including azetidin-3-yl-acetic acid hydrochloride and 2-(azetidin-3-yl)acetic acid;hydrochloride. The PubChem database assigns this compound the identifier CID 66615016, establishing its presence in major chemical databases.

The structural identity of this compound is characterized by the presence of an azetidine ring system directly attached to an acetic acid moiety through a carbon-carbon bond at the 3-position of the heterocycle. The systematic naming follows International Union of Pure and Applied Chemistry conventions, where the azetidine ring serves as the principal functional group, and the acetic acid substituent is designated as a side chain. The hydrochloride designation indicates the protonated form of the nitrogen atom within the azetidine ring, forming an ionic compound with chloride as the counterion. This salt formation significantly influences the compound's solubility characteristics and crystalline properties compared to its free base form.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as OC(=O)CC1CNC1.Cl, which clearly delineates the connectivity pattern between the carboxylic acid functionality and the saturated four-membered nitrogen heterocycle. The compound exhibits a complexity index of 98.6, indicating moderate structural intricacy within the chemical space of small organic molecules. Physical property calculations reveal the presence of three hydrogen bond acceptor sites and three hydrogen bond donor sites, with two rotatable bonds contributing to conformational flexibility.

Historical Development of Azetidine Chemistry

The historical foundation of azetidine chemistry traces back to 1907, when the first systematic investigations into four-membered nitrogen-containing heterocycles were initiated through Schiff base reactions involving aniline and aldehyde components via cycloaddition mechanisms. This early work established the fundamental synthetic approaches that would later evolve into sophisticated methodologies for azetidine construction. The recognition of azetidine structures gained significant momentum following Alexander Fleming's discovery of penicillin, which highlighted the importance of β-lactam containing compounds and sparked intense research into related four-membered ring systems.

The development of azetidine chemistry accelerated throughout the twentieth century as researchers recognized the unique reactivity profile conferred by the considerable ring strain present in these systems. The ring strain energy of approximately 25.4 kilocalories per mole positions azetidines between the highly unstable aziridines (27.7 kilocalories per mole) and the relatively unreactive pyrrolidines (5.4 kilocalories per mole). This intermediate stability level provides an optimal balance between synthetic accessibility and reactive functionality, enabling controlled bond formation and cleavage under appropriate reaction conditions.

The synthetic chemistry of azetidines underwent significant advancement with the development of specialized reduction protocols, particularly the use of lithium aluminum hydride in combination with aluminum trichloride for the conversion of azetidinones to their corresponding saturated heterocycles. These methodological improvements expanded the accessible chemical space within azetidine derivatives and enabled the preparation of structurally diverse compounds such as this compound. The evolution of photochemical approaches, including aza Paternò–Büchi reactions, has further enriched the synthetic toolbox available for azetidine construction.

Contemporary developments in azetidine chemistry have been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry applications. The unique geometric constraints imposed by the four-membered ring system, combined with the polar nature of the embedded nitrogen atom, create distinctive three-dimensional architectures that interact favorably with biological targets. This recognition has stimulated continued research into novel synthetic methodologies and structural modifications of azetidine-based compounds.

Position within Heterocyclic Compound Classification

Within the comprehensive classification system for heterocyclic compounds, azetidines occupy a distinctive position as saturated four-membered nitrogen-containing rings. The Chemical Patent Classification system designates azetidine derivatives under the C07D classification for heterocyclic compounds, specifically recognizing the unique structural features and synthetic challenges associated with these molecules. The classification scheme acknowledges azetidines as part of the broader family of nitrogen heterocycles while distinguishing them from their unsaturated analogs and larger ring systems.

The systematic classification of this compound places it within the category of substituted azetidines bearing carboxylic acid functional groups. This positioning reflects both the heterocyclic core structure and the presence of additional functional groups that modify the compound's chemical and physical properties. The carboxylic acid substituent introduces additional classification considerations related to the length and nature of the acyclic side chain terminating in a carboxyl group. Such structural features influence the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.

The presence of the nitrogen heteroatom within the four-membered ring system confers unique electronic properties that distinguish azetidines from their all-carbon cyclobutane analogs. The nitrogen atom introduces both basicity and nucleophilic character while participating in the overall ring strain energy that drives much of azetidine reactivity. This combination of structural strain and heteroatom functionality positions azetidines as versatile intermediates in organic synthesis, capable of participating in ring-opening reactions, nucleophilic substitutions, and various coupling processes.

Comparative analysis with related heterocyclic systems reveals that azetidines possess intermediate stability characteristics that make them particularly valuable in synthetic applications. Unlike highly strained aziridines, which often require specialized handling conditions due to their propensity for spontaneous ring opening, azetidines can be isolated, purified, and stored under standard laboratory conditions. Simultaneously, they retain sufficient ring strain to undergo controlled reactions under mild activation conditions, providing synthetic chemists with predictable and manageable reactivity patterns.

Relationship to Other Azetidine Derivatives

The structural relationship between this compound and other azetidine derivatives reveals important patterns in the chemical behavior and synthetic utility of this compound class. Closely related compounds include the free base form (azetidin-3-yl-acetic acid), which shares the same carbon skeleton but lacks the hydrochloride salt formation. The methylester derivative, known as azetidin-3-yl-acetic acid methyl ester hydrochloride, represents another important structural analog that differs primarily in the carboxyl group functionality. These relationships demonstrate how systematic structural modifications can tune the physical and chemical properties of azetidine-based compounds.

Comparative analysis with more complex azetidine derivatives, such as 2-(1-(Diphenylmethyl)azetidin-3-yl)acetic acid hydrochloride, illustrates the impact of nitrogen substitution on molecular properties. The introduction of bulky protecting groups or functional modifications at the nitrogen center significantly alters the compound's steric profile and reactivity characteristics while maintaining the fundamental four-membered ring structure. Such comparisons provide insights into structure-activity relationships within the azetidine derivative family.

The synthetic utility of this compound is enhanced by its compatibility with established azetidine functionalization protocols. Recent research has demonstrated the successful application of aza-Michael addition reactions using related azetidine carboxylic acid derivatives to generate complex heterocyclic amino acid analogs. These transformations highlight the compound's potential as a building block for more elaborate molecular architectures. The presence of both the azetidine ring and the carboxylic acid functionality provides multiple sites for chemical modification and coupling reactions.

Table 1 presents a comparative analysis of key structural and physical properties among related azetidine derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-(Azetidin-3-yl)acetic acid HCl | 952675-30-8 | C5H10ClNO2 | 151.59 | Free carboxylic acid, HCl salt |

| Azetidin-3-yl-acetic acid | 183062-92-2 | C5H9NO2 | 115.13 | Free base form |

| Azetidin-3-yl-acetic acid methyl ester HCl | 1229705-59-2 | C6H12ClNO2 | 165.62 | Methyl ester, HCl salt |

| 2-(1-(Diphenylmethyl)azetidin-3-yl)acetic acid HCl | 2375267-56-2 | C18H20ClNO2 | 317.81 | N-benzhydryl substitution |

The structural diversity within azetidine derivatives demonstrates the versatility of this heterocyclic framework for synthetic applications. Modifications at various positions of the azetidine ring, combined with different functional group attachments, enable the preparation of compounds with tailored properties for specific research objectives. The systematic study of these relationships continues to inform the design of new azetidine-based compounds and synthetic methodologies.

Propiedades

IUPAC Name |

2-(azetidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIGJMHMKOWIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952675-30-8 | |

| Record name | 3-Azetidineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952675-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Step 1: Azetidine Ring Formation

- React a primary arylmethylamine (e.g., benzhydrylamine) with a propane derivative bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in an organic solvent.

- Include water and a non-nucleophilic base to promote ring closure forming an N-protected azetidine intermediate.

- Typical solvents include butanol-water mixtures; reaction conditions are heated to favor cyclization.

Step 2: Hydrogenolysis and Salt Formation

- The N-protected azetidine is dissolved in a protic solvent (e.g., methanol) with a strong mineral acid such as hydrochloric acid.

- The mixture is subjected to hydrogen gas under pressure (20–150 psi) and temperature (40–80 °C) in the presence of a hydrogenolysis catalyst like palladium on charcoal.

- This step removes protecting groups, yielding the azetidine salt in solution.

- Catalyst and by-products (e.g., arylmethane) are removed by filtration or extraction.

Step 3: Liberation of Azetidine Free Base and Salt Isolation

- The azetidine salt concentrate (50–95% purity) is added to a hot, concentrated, agitated solution of strong base (40–80 wt% aqueous potassium or sodium hydroxide) at 80–110 °C.

- This neutralizes the acid moiety and liberates the azetidine free base as vapor.

- The vapor is condensed to obtain the free base, which can be converted to the hydrochloride salt.

- Use of inert gases (e.g., nitrogen) helps sweep the free base from the neutralization zone, preventing decomposition.

| Step | Reagents & Conditions | Purpose | Key Notes |

|---|---|---|---|

| 1 | Primary arylmethylamine + 1-bromo-3-chloropropane, organic solvent, water, non-nucleophilic base, heat | Azetidine ring formation | Reaction mixture includes butanol-water; N-protected azetidine intermediate formed |

| 2 | Methanol, hydrochloric acid, Pd/C catalyst, H2 gas (20–150 psi), 40–80 °C | Hydrogenolysis of protecting groups, azetidine salt formation | Removal of catalyst and by-products essential; yields azetidine mineral acid salt |

| 3 | Hot aqueous KOH or NaOH (40–80 wt%), 80–110 °C, agitation, inert gas sweep | Neutralization and liberation of azetidine free base | Vapor condensation yields free base; careful control prevents decomposition |

This method is well-established for producing azetidine derivatives in high purity and yield, adaptable to various substituted azetidines.

Horner–Wadsworth–Emmons (HWE) Reaction Route (Recent Research)

An alternative modern synthetic approach utilizes the Horner–Wadsworth–Emmons reaction to introduce the acetic acid functionality on the azetidine ring:

- Starting from azetidin-3-one (a cyclic ketone), methyl 2-(dimethoxyphosphoryl)acetate is reacted under base catalysis (e.g., sodium hydride in dry tetrahydrofuran).

- The HWE reaction forms methyl 2-(azetidin-3-ylidene)acetate, an α,β-unsaturated ester intermediate.

- Subsequent aza-Michael additions with amines or heterocycles allow functionalization at the 3-position.

- Purification involves aqueous extraction and vacuum distillation techniques.

- The final step includes hydrolysis and acidification to yield the 2-(Azetidin-3-yl)acetic acid hydrochloride salt.

This method is efficient for introducing diverse substituents and allows for the synthesis of novel heterocyclic amino acid derivatives with confirmed structures via NMR and HRMS.

| Stage | Reactants & Conditions | Outcome | Advantages |

|---|---|---|---|

| HWE Reaction | Azetidin-3-one + methyl 2-(dimethoxyphosphoryl)acetate, NaH, dry THF | Formation of methyl 2-(azetidin-3-ylidene)acetate | Reliable formation of α,β-unsaturated ester intermediate |

| Aza-Michael Addition | Methyl 2-(azetidin-3-ylidene)acetate + amines/heterocycles | Functionalized 3-substituted azetidine derivatives | Enables structural diversification |

| Hydrolysis & Acidification | Ester hydrolysis, acid treatment | This compound | High purity, confirmed by spectroscopic methods |

This synthetic route offers flexibility for medicinal chemistry applications and scalable preparation of the target compound.

Comparative Analysis of Methods

| Feature | Arylmethylamine/Propane Derivative Method | HWE Reaction Method |

|---|---|---|

| Starting Materials | Primary arylmethylamines, 1,3-dihalopropane derivatives | Azetidin-3-one, methyl phosphonate esters |

| Key Steps | Ring closure, hydrogenolysis, salt liberation | Olefination (HWE), aza-Michael addition, hydrolysis |

| Reaction Conditions | Moderate temperature, hydrogen pressure, strong base | Strong base (NaH), dry solvents, vacuum distillation |

| Scalability | Industrially proven, suitable for large scale | Suitable for lab and pilot scale synthesis |

| Product Purity | High, controlled by hydrogenolysis and neutralization | High, confirmed by advanced spectroscopic methods |

| Flexibility | Limited to specific substituents | High, allows diverse functionalization |

Summary of Research Findings

- The patented method involving arylmethylamine and propane derivatives provides a robust industrial process for azetidine free base and salts, including hydrochloride forms, with controlled reaction parameters to ensure product stability and purity.

- The HWE reaction-based synthesis offers a versatile and efficient route to 2-(Azetidin-3-yl)acetic acid derivatives, enabling further functionalization for pharmaceutical development.

- Both methods require careful control of reaction conditions such as temperature, pressure, and pH to prevent decomposition and maximize yield.

- The choice of method depends on the desired scale, functional group tolerance, and downstream application of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azetidin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain, which makes the ring carbons more reactive.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Aza-Michael Addition: This reaction typically uses NH-heterocycles and is catalyzed by bases such as DBU.

Suzuki–Miyaura Cross-Coupling: This reaction involves the use of boronic acids and palladium catalysts to functionalize the azetidine ring.

Major Products

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

2-(Azetidin-3-yl)acetic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: The azetidine ring is a pharmacophore in many biologically active compounds, including those with cytotoxic and antibacterial activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic amino acids and other functionalized azetidines.

Materials Science: Azetidine derivatives are explored for their potential use in polymerization and as chiral templates.

Mecanismo De Acción

The mechanism of action of 2-(Azetidin-3-yl)acetic acid hydrochloride is primarily related to its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the functional groups attached to the azetidine ring and the context of its use in biological systems .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₅H₈ClNO₂ | 149.58* | High ring strain, hydrochloride | Drug intermediates |

| 2-(Pyridin-3-yl)acetic acid hydrochloride | C₇H₈ClNO₂ | 175.6 | Aromatic, stable | Kinase inhibitors |

| Methyl 2-(azetidin-3-yl)acetate HCl | C₆H₁₁NO₂·HCl | 165.62 | Prodrug, improved solubility | Proteomics research |

| 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid HCl | C₁₁H₁₂ClFNO₂ | 257.68 | Fluorine-enhanced lipophilicity | CNS-targeted therapies |

*Calculated based on analogous compounds.

Table 2: Hazard Comparison

Actividad Biológica

2-(Azetidin-3-yl)acetic acid hydrochloride, a derivative of azetidine, has gained attention in medicinal chemistry due to its potential biological activities, particularly as a neuroprotective agent and an acetylcholinesterase inhibitor. This compound's structural characteristics and its interactions with biological targets make it a subject of interest for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Molecular Formula : CHClN\O

- Molecular Weight : 151.59 g/mol

- Structure : The compound features a four-membered nitrogen-containing ring typical of azetidine derivatives, which contributes to its biological activity.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission, which is critical in cognitive functions.

Key Findings:

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective effects in models of oxidative stress and neurodegeneration. For instance, it has been tested in salsolinol-induced models simulating Parkinson's disease and glutamate-induced models relevant to Alzheimer's disease .

- Comparative Efficacy : Its inhibitory activity on AChE has been reported to be comparable to established drugs like rivastigmine, suggesting its potential therapeutic applications in treating Alzheimer's disease .

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various experimental approaches.

In Vitro Studies:

- Neuroprotection : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers and caspase activity in neuronal cell lines exposed to neurotoxic agents .

- AChE Inhibition : The compound was evaluated for its AChE inhibitory activity using Ellman's assay, showing potent inhibition at micromolar concentrations .

In Vivo Studies:

Animal models have been utilized to assess the neuroprotective effects of the compound:

- Alzheimer's Model : In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as measured by the Morris water maze test .

- Parkinson's Model : The compound demonstrated significant protective effects against dopaminergic neuron loss in a salsolinol-induced model of Parkinson's disease .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Neuroprotection :

- Clinical Relevance :

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-(Azetidin-3-yl)acetic acid hydrochloride, and what parameters critically influence reaction yield?

- Methodological Answer : Synthesis typically involves cyclization reactions to form the azetidine ring, followed by functionalization of the acetic acid moiety. Key steps include:

- Cyclization : Use of γ-amino alcohols or halides under basic conditions (e.g., K₂CO₃) to form the azetidine core .

- Ester Hydrolysis : Conversion of ester intermediates to carboxylic acids using HCl in aqueous conditions .

- Critical Parameters :

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- pH : Acidic conditions (pH 2–4) stabilize the hydrochloride salt .

- Table 1 : Representative Synthesis Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization + Hydrolysis | γ-bromoethylamine, HCl, H₂O, 70°C | 65–75 | |

| Nucleophilic Substitution | Ethyl azetidine-3-carboxylate, HCl | 80–85 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ ~3.5–4.0 ppm for CH₂ groups) and acetic acid moiety (δ ~2.5 ppm for CH₂COO⁻) .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–220 nm) ensures ≥95% purity .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 164.1 g/mol for free acid; 200.6 g/mol for hydrochloride) .

- X-ray Crystallography : Resolves stereochemistry and salt formation (if crystalline) .

Advanced Research Questions

Q. How does the azetidine ring influence the compound’s biological activity and target interactions?

- Methodological Answer :

- Structural Insights : The azetidine ring’s constrained geometry enhances binding to enzymes/receptors (e.g., proteases, GPCRs) by reducing conformational entropy .

- Case Study : Derivatives with substituted azetidines show improved selectivity for neurotransmitter transporters (e.g., serotonin reuptake inhibition) .

- Table 2 : Comparative Bioactivity of Azetidine Derivatives

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Free Acid Form | Dopamine Transporter | 450 | |

| Hydrochloride Salt | Serotonin Transporter | 120 |

Q. What strategies mitigate stability issues during storage or experimental use?

- Methodological Answer :

- Storage Conditions :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

- Desiccants : Use silica gel to minimize moisture absorption.

- In-Use Stability :

- Buffered Solutions : Prepare fresh solutions in pH 4–5 buffers (e.g., acetate) to avoid degradation .

- Monitoring : Regular HPLC analysis to detect decomposition products (e.g., free azetidine or acetic acid) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources.

- Standardization : Use validated protocols (e.g., NIH/ECHA guidelines) for cytotoxicity or receptor-binding assays .

- Dose-Response Validation : Replicate studies with ≥3 independent experiments to confirm EC₅₀/IC₅₀ values .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to proteins (e.g., kinases, ion channels) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., azetidine methylation) with activity trends .

Q. How to design derivatives of this compound for enhanced pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.